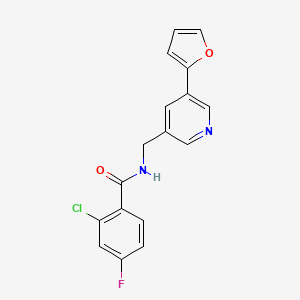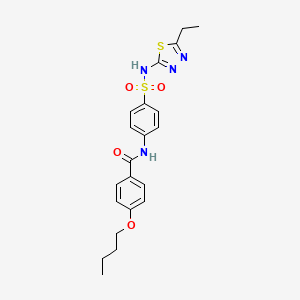
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), and a thiadiazole ring (a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms). These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or acyl chloride. The sulfamoyl group could be introduced via a reaction with a sulfonyl chloride. The thiadiazolyl group could be synthesized via a cyclization reaction involving a thioamide and a hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The amide group would likely participate in hydrogen bonding, which could influence the compound’s physical properties and reactivity. The thiadiazolyl ring is aromatic, which would contribute to the compound’s stability .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield a carboxylic acid and an amine. The sulfamoyl group could potentially be modified via reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide and sulfamoyl groups could make the compound polar and capable of participating in hydrogen bonding, which would influence properties like solubility and melting point .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Research indicates that derivatives of thiadiazole, such as this one, can inhibit the growth of various bacteria and fungi. The presence of the sulfonamide group enhances its ability to disrupt bacterial cell walls, making it effective against Gram-positive and Gram-negative bacteria .
Antiviral Properties
The compound’s structure, particularly the thiadiazole ring, is known for its antiviral properties. Studies have demonstrated that similar compounds can inhibit the replication of viruses by interfering with viral enzymes or proteins essential for their life cycle . This makes it a candidate for further research in antiviral drug development.
Anti-inflammatory Effects
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide has potential anti-inflammatory properties. The sulfonamide group can inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX). This could make it useful in treating conditions like arthritis and other inflammatory diseases .
Cancer Research
The compound’s ability to interfere with cell proliferation and induce apoptosis (programmed cell death) makes it a promising candidate for cancer research. Thiadiazole derivatives have been studied for their cytotoxic effects on cancer cells, and this compound could be explored for its potential to target specific cancer types .
Antioxidant Activity
Research has shown that compounds containing thiadiazole rings can exhibit significant antioxidant activity. This is due to their ability to scavenge free radicals and protect cells from oxidative stress. This property is valuable in developing treatments for diseases where oxidative stress plays a key role, such as neurodegenerative disorders .
Enzyme Inhibition
The compound can act as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways. This application is crucial in drug design, where enzyme inhibitors are used to treat various diseases by blocking specific enzymes. The thiadiazole ring and sulfonamide group contribute to its binding affinity and specificity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-butoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-3-5-14-29-17-10-6-15(7-11-17)20(26)22-16-8-12-18(13-9-16)31(27,28)25-21-24-23-19(4-2)30-21/h6-13H,3-5,14H2,1-2H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUNPMUQVFUEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NN=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azepan-1-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2847005.png)
![3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2847007.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2847008.png)
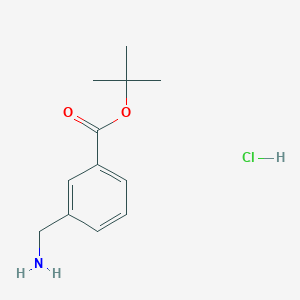


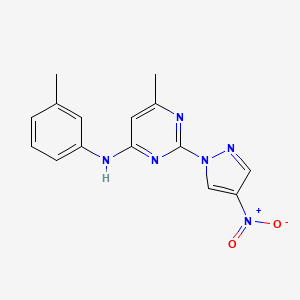
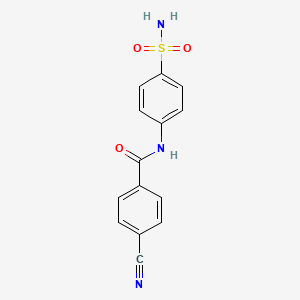
![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![(E)-3-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2847022.png)

